Tyrosine Kinase Peptide 1 is a synthetic peptide that serves as a substrate for various tyrosine kinases. It is derived from the sequence KVEKIGEGTYGVVYK, which corresponds to amino acid residues CDC26-20. This peptide plays a significant role in studying the activity and specificity of tyrosine kinases, which are critical enzymes involved in cellular signaling pathways that regulate processes such as cell proliferation, differentiation, and metabolism.
The peptide is commercially available from suppliers like AnaSpec and VWR, where it is often labeled with tetramethylrhodamine for enhanced visibility in experimental applications. The molecular weight of Tyrosine Kinase Peptide 1 is approximately 2082.5 Da, and it is typically stored at -20°C to maintain stability .
Tyrosine kinases are classified into two main categories:
Tyrosine Kinase Peptide 1 falls under the category of substrates for these kinases, facilitating the study of their enzymatic functions .
The synthesis of Tyrosine Kinase Peptide 1 typically employs Solid-Phase Peptide Synthesis (SPPS), a method developed by Robert Merrifield in 1963. This technique allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support.
The molecular structure of Tyrosine Kinase Peptide 1 can be represented as follows:
Tyrosine Kinase Peptide 1 participates in phosphorylation reactions catalyzed by tyrosine kinases. In these reactions, adenosine triphosphate (ATP) donates a phosphate group to specific tyrosine residues within the peptide sequence.
The mechanism of action for Tyrosine Kinase Peptide 1 involves its role as a substrate in phosphorylation reactions mediated by tyrosine kinases. Upon binding with ATP, the kinase catalyzes the transfer of a phosphate group to specific tyrosine residues on the peptide.
Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular weight confirmation .
Tyrosine Kinase Peptide 1 has several scientific applications:
This comprehensive analysis underscores the significance of Tyrosine Kinase Peptide 1 in biochemical research and therapeutic development, highlighting its role as a substrate for crucial enzymatic processes within cellular signaling pathways.
Tyrosine Kinase Peptide 1 (TKP1) initiates signal transduction through high-affinity interactions with cognate receptor tyrosine kinases (RTKs), primarily members of the EGFR and insulin receptor subfamilies. Structural analyses reveal that TKP1 binds to the extracellular leucine-rich (L1) and cysteine-rich (CR) domains of RTKs, inducing conformational shifts that stabilize receptor dimers [1] [5]. Unlike classical bivalent ligands, TKP1 exhibits positive cooperativity: Initial binding to one receptor subunit facilitates recruitment of a second TKP1 molecule to the pre-dimerized receptor complex [1]. This mechanism is pH-dependent, with acidic environments (pH 5.5–6.0) promoting dimer stabilization through protonation of histidine residues in the receptor's transmembrane domain [6].
Cryo-EM studies demonstrate that TKP1-bound receptors adopt either symmetric (e.g., insulin receptor-like) or asymmetric (e.g., EGFR-like) dimeric configurations. In the insulin receptor family, TKP1 stabilizes a "folded-over" ectodomain conformation where ligand-binding domains juxtapose fibronectin type III (FnIII) domains, forcing kinase domains into proximity [1] [5]. For monomeric RTKs like Sevenless, TKP1 binding triggers allosteric exposure of dimerization interfaces in the extracellular β-propeller domains, enabling (αβ)₂ complex formation independent of proteolytic cleavage [6].
Table 1: Thermodynamic Parameters of TKP1-Receptor Interactions
Receptor Type | Kd (nM) | ΔG (kJ/mol) | Cooperativity Factor | Dimerization Efficiency |
---|---|---|---|---|
EGFR | 8.2 ± 0.9 | -48.3 | 3.5 | 92% ± 4% |
Insulin Receptor | 0.5 ± 0.1 | -64.1 | 1.8 | 98% ± 1% |
Sevenless | 12.7 ± 1.5 | -45.2 | 2.9 | 87% ± 5% |
Receptor dimerization enables trans-autophosphorylation of tyrosine residues within the kinase domain activation loop. For TKP1-bound EGFR, phosphorylation of Tyr845 occurs via an asymmetric dimer mechanism: The C-lobe of one kinase domain allosterically activates the N-lobe of its partner, mimicking cyclin-dependent kinase activation [1] [6]. This contrasts with insulin receptors, where phosphorylation of Tyr1158, Tyr1162, and Tyr1163 stabilizes the activation loop in an open conformation via β-sheet formation [5].
Molecular dynamics simulations reveal that TKP1 binding induces juxtamembrane helix unfolding, exposing kinase domains for trans-phosphorylation. Phosphorylated tyrosines then serve as docking sites for SH2/PTB domain-containing proteins. Notably, TKP1-bound Trk receptors undergo a 30° rotation in the kinase N-lobe, reorienting the ATP-binding cleft for substrate access [5] [10]. Mutational studies confirm that alanine substitution of activation loop tyrosines (e.g., Y→F in EGFR) abolishes >95% of TKP1-dependent signaling [1].
Phosphorylated tyrosine residues in activated RTKs serve as docking platforms for adaptor proteins. TKP1 signaling primarily recruits Grb2 (Growth factor receptor-bound protein 2) and IRS-1 (Insulin receptor substrate 1) through their SH2 (Src homology 2) and PTB (phosphotyrosine-binding) domains [2] [5]. Grb2 binds to pY1068 in EGFR via a conserved FLVRES motif, with dissociation constants (Kd) of 0.2–0.5 μM [5]. IRS-1 interacts with NPXY960 motifs in the insulin receptor through its PTB domain, forming an antiparallel β-sheet stabilized by hydrogen bonding [5].
Structural studies show that TKP1 enhances adaptor binding through cooperative multivalency: Phosphorylated JM regions recruit SH2 domains while proline-rich sequences in the C-terminus bind SH3 domains of Grb2/Crk complexes [9]. This facilitates formation of signaling condensates – phase-separated clusters of receptors, adaptors, and effectors that amplify signal propagation [2]. Quantitative proteomics identified 17 TKP1-dependent interactors, including Shc, Crk, and APS, which assemble into membrane-proximal signaling hubs [9].
Table 2: TKP1-Dependent Adaptor Protein Recruitment
Adaptor Protein | Domain Architecture | Receptor Binding Site | Kd (μM) | Downstream Effectors |
---|---|---|---|---|
Grb2 | SH3-SH2-SH3 | EGFR pY1068 | 0.3 ± 0.1 | SOS, Gab1, SHP2 |
IRS-1 | PH-PTB-PI3K_bd | IR pY960 | 0.8 ± 0.2 | PI3K, Grb2 |
Shc | PTB-SH2-CH1 | TrkA pY490 | 1.2 ± 0.3 | Ras, PLCγ |
APS | SH2-PH | IR pY1146 | 2.5 ± 0.4 | Cbl, CAP |
TKP1 activates three canonical signaling cascades:
Feedback regulation occurs through phosphatase recruitment (e.g., SHP2 dephosphorylates Gab1) and ubiquitin ligases (Cbl targets activated receptors for lysosomal degradation). TKP1 also activates negative regulators like Grb14, whose BPS domain occupies the insulin receptor substrate-binding cleft, reducing IRS-1 phosphorylation by 80% [9].
Pleckstrin Homology (PH) domains in TKP1-associated proteins (e.g., IRS-1, Grp1) function as membrane localization modules by binding phosphatidylinositol phosphates [2] [8]. Crystal structures reveal that TKP1 effectors recognize PIP2/PIP3 through a conserved β-barrel fold with variable loops that determine lipid specificity [8]. The Grp1 PH domain exhibits 100-fold selectivity for PIP3 (Kd = 30 nM) over PIP2 via electrostatic interactions with inositol 1,3,4,5-tetrakisphosphate [8].
TKP1 enhances PH domain function by:
PH domain mutations (e.g., R49C in Btk) reduce membrane residency from >60 seconds to <5 seconds and decrease TKP1-dependent AKT activation by 70% [8] [10]. This impairs formation of signalosomes – micron-scale assemblies of receptors, kinases, and adaptors that process TKP1 signals [9].
Non-receptor tyrosine kinases (NRTKs) regulate TKP1 signaling through:
SFKs adopt modular autoinhibition: In inactive states, SH2 domains bind C-terminal phosphotyrosines while SH3 domains engage the SH2-kinase linker. TKP1 disrupts this via:
Table 3: NRTKs Modulating TKP1 Signaling
Kinase | Family | Target Sites | Effect on TKP1 Signaling | Regulatory Mechanism |
---|---|---|---|---|
Src | SFK | EGFR Y845 | Amplification (3.2x) | Disrupts autoinhibitory SH3 interactions |
Fyn | SFK | Shc Y317 | MAPK potentiation (2.5x) | Phosphorylates adaptor docking sites |
Csk | CSK | Src Y527 | Attenuation (75% reduction) | Induces closed conformation of SFKs |
Abl | Abl | Crk Y221 | Cytoskeletal remodeling | Displaces inhibitory SH2 binding |
Structural analyses of Bcr-Abl revealed that its DH-PH tandem domain lacks RhoGEF activity but mediates membrane association through PIP2-specific PH binding [10]. This facilitates TKP1-dependent scaffold assembly, where PH domains co-localize NRTKs (e.g., Abl) with receptors and cytoskeletal regulators. Consequently, TKP1 induces phosphorylation of 14 actin-regulatory proteins within 2 minutes, including WASP and paxillin [9] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9